molecular formula C10H14N2O2 B1322048 N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 540497-47-0

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

カタログ番号: B1322048
CAS番号: 540497-47-0
分子量: 194.23 g/mol
InChIキー: DSVBYRRFYZWOBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,2-dimethyl-N-(4-oxo-1H-pyridin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-6-11-5-4-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVBYRRFYZWOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621276
Record name 2,2-Dimethyl-N-(4-oxo-1,4-dihydropyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540497-47-0
Record name 2,2-Dimethyl-N-(4-oxo-1,4-dihydropyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthesis of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration and utilization of novel pyridine derivatives. While publicly available experimental data on this specific compound is limited, this guide consolidates the known information and provides a scientifically grounded framework for its synthesis and further investigation.

Chemical Identity and Structure

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide, also known as N-(4-hydroxypyridin-3-yl)pivalamide, is a chemical compound featuring a pyridine ring scaffold, a functionality prevalent in numerous biologically active molecules.[1][2] The core structure consists of a 4-hydroxypyridine moiety with a pivalamide group attached at the 3-position of the pyridine ring.

Systematic IUPAC Name: N-(4-hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Chemical Structure:

Caption: 2D Chemical Structure of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 540497-47-0[3][4]
Molecular Formula C₁₀H₁₄N₂O₂[3][5]
Molecular Weight 194.23 g/mol [3][5]
InChI InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-6-11-5-4-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14)[5]
InChIKey DSVBYRRFYZWOBF-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)Nc1cnccc1O
MDL Number MFCD08235134[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide are not extensively reported in publicly accessible literature. The compound is listed as a solid by a commercial supplier. The following table summarizes the available information and provides predicted values where experimental data is lacking. These predictions are based on computational models and should be used as a preliminary guide for experimental design.

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Synthesis

The synthesis of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide can be logically achieved through the acylation of 3-amino-4-hydroxypyridine with pivaloyl chloride. This is a standard method for the formation of amides.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Reactant1 3-Amino-4-hydroxypyridine Acylation N-Acylation Reactant1->Acylation Reactant2 Pivaloyl Chloride Reactant2->Acylation Product N-(4-Hydroxy-pyridin-3-yl)- 2,2-dimethyl-propionamide Acylation->Product Base (e.g., Triethylamine) Solvent (e.g., DCM)

Caption: Proposed synthesis of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide.

Rationale Behind Experimental Choices

The choice of an N-acylation reaction is based on the well-established reactivity of primary amines with acyl chlorides to form stable amide bonds. Pivaloyl chloride is selected as the acylating agent to introduce the sterically bulky tert-butyl group, which can influence the molecule's conformation and potential biological interactions. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it unreactive. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically employed to prevent the hydrolysis of the reactive pivaloyl chloride.

Experimental Protocol (Proposed)

The following is a generalized, self-validating protocol for the synthesis of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide. This protocol is based on standard procedures for N-acylation and should be optimized for this specific substrate.

Materials:

  • 3-Amino-4-hydroxypyridine

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-hydroxypyridine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of pivaloyl chloride (1.05-1.1 equivalents) in anhydrous DCM dropwise over 15-30 minutes. The slow addition is critical to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into DCM (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. This removes any unreacted acid chloride, the triethylamine hydrochloride salt, and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide.

Self-Validation System:

  • TLC Monitoring: Regular TLC analysis during the reaction will confirm the consumption of the starting material and the formation of a new, less polar product.

  • Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra would show characteristic peaks for the pyridine ring protons, the amide proton, and the tert-butyl group.

  • Purity Assessment: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Potential Applications and Biological Activity

While no specific biological activities or applications for N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide have been reported in the scientific or patent literature, its structural motifs suggest potential areas for investigation. The pyridine ring is a common feature in many pharmaceuticals, and amide-containing compounds exhibit a wide range of biological activities.[1][2] Derivatives of N-phenyl-2-pyrimidineamine have been investigated as anti-tumor agents. Given its structure, this compound could be a candidate for screening in various therapeutic areas, including but not limited to:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the pyridine scaffold.[2]

  • Neuroscience: Pyridine derivatives are known to interact with various receptors and enzymes in the central nervous system.

  • Inflammatory Diseases: The anti-inflammatory properties of related compounds warrant investigation.

Further research is required to elucidate any potential biological activity and therapeutic applications of this compound.

Conclusion

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This technical guide provides a solid foundation for its preparation and characterization. The lack of extensive public data on its physicochemical and biological properties highlights an opportunity for further research to explore its potential in drug discovery and development. The proposed synthetic protocol offers a reliable starting point for chemists to produce this compound for further investigation.

References

  • Capot Chemical. N-(4-hydroxypyridin-3-yl)pivalamide. [Link]

  • NextSDS. N-(4-HYDROXY-PYRIDIN-3-YL)-2,2-DIMETHYL-PROPIONAMIDE. [Link]

  • ChemIndex. N-(4-ヒドロキシピリジン-3-イル)-2,2-ジメチルプロパンアミド. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. PMC. [Link]

  • Garg Lab - UCLA. Patents & Products. [Link]

  • Regulations.gov. US Patent No. 8829195. [Link]

  • PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

  • NASA Technical Reports Server. (12) United States Patent. [Link]

  • BindingDB. Patents In BindingDB. [Link]

  • PubChem. Pharmaceutical composition - Patent US-6218409-B1. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. ResearchGate. [Link]

  • MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and biological evaluation of coprinoferrin, an acylated tripeptide hydroxamate siderophore. [Link]

  • Watson International. N,N-Dimethylpropionamide CAS 758-96-3. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PMC. [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

Sources

Synthesis Pathways and Precursors for N-(4-Hydroxypyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide (commonly referred to as N-(4-hydroxypyridin-3-yl)pivalamide, CAS: 540497-47-0) is a highly valued intermediate in medicinal chemistry. It serves as a critical building block for the synthesis of fused bicyclic systems, such as oxazolo[4,5-c]pyridines[1], and acts as a core scaffold in the development of sn-1-diacylglycerol lipase α (DAGLα) inhibitors and kinase inhibitors[2]. The installation of the bulky pivaloyl (2,2-dimethylpropionyl) group provides essential steric shielding and metabolic stability, preventing premature enzymatic cleavage of the amide bond in vivo.

This guide details the retrosynthetic logic, mechanistic challenges, and self-validating experimental protocols required to synthesize this molecule with high purity and yield.

Retrosynthetic Analysis & Precursor Generation

The synthesis of this target molecule relies on two primary precursors:

  • 3-Amino-4-hydroxypyridine (CAS: 6320-39-4) : The nucleophilic core.

  • Pivaloyl Chloride (CAS: 3282-30-2) : The electrophilic acylating agent.

The aminopyridinol precursor is typically generated via the catalytic hydrogenation of commercially available 4-hydroxy-3-nitropyridine. Utilizing 10% Pd/C under a hydrogen atmosphere in methanol provides a clean, high-yielding reduction (approx. 89-90% yield)[2].

Mechanistic Pathways & Chemoselectivity

The primary synthetic challenge in reacting 3-amino-4-hydroxypyridine with pivaloyl chloride is achieving chemoselectivity. The precursor exists in a tautomeric equilibrium between the 3-amino-4-pyridinol and 3-amino-4-pyridinone forms. Protonation studies indicate that 3-amino-4-hydroxypyridine is protonated first at the oxygen atom, highlighting the complex electronic interplay between the amino and hydroxyl/pyridone sites[3].

While the 3-amino group is generally more nucleophilic and undergoes rapid N-acylation[4], the 4-hydroxyl group can competitively undergo O-acylation, leading to an N,O-dipivaloylated byproduct. To circumvent this, two distinct methodologies can be employed:

  • Kinetic Control (Route A) : Utilizing exact stoichiometry (1.05 eq of pivaloyl chloride) at low temperatures to kinetically favor N-acylation.

  • Thermodynamic Correction (Route B) : Intentionally driving the reaction to the N,O-dipivaloylated intermediate, followed by selective O-deprotection. Because phenolic and pyridone esters are significantly more electrophilic and labile than sterically hindered pivalamides, mild methanolysis easily cleaves the O-ester while leaving the N-pivalamide intact.

Pathway A 4-Hydroxy-3-nitropyridine (Precursor) B 3-Amino-4-hydroxypyridine (Tautomeric Equilibrium) A->B H2, Pd/C, MeOH (Reduction) C N,O-Dipivaloyl Intermediate (Kinetic/Thermodynamic Mix) B->C Pivaloyl Chloride (Excess) Base (Route B) D N-(4-Hydroxypyridin-3-yl)pivalamide (Target Molecule) B->D Pivaloyl Chloride (1.0 eq) Low Temp, Base (Route A) C->D K2CO3, MeOH (Selective O-Deprotection)

Fig 1. Retrosynthetic and forward pathways for N-(4-hydroxypyridin-3-yl)pivalamide synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 3-Amino-4-hydroxypyridine

Causality: Pd/C is selected for its ability to cleanly reduce nitro groups without reducing the pyridine ring. Methanol solubilizes the starting material and facilitates efficient hydrogen transfer[2].

  • Dissolve 4-hydroxy-3-nitropyridine (1.0 eq) in anhydrous methanol (0.15 M).

  • Add 10% Pd/C (10-20% w/w).

  • Purge the reaction vessel with nitrogen, then introduce a hydrogen atmosphere (balloon or 1 atm).

  • Stir at room temperature for 10 hours.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot confirms completion.

  • Filter through a pad of Celite to remove the catalyst, wash with methanol, and concentrate in vacuo to yield 3-amino-4-hydroxypyridine as a dark solid[2].

Protocol 2: Route B - Exhaustive Acylation & Selective Hydrolysis (Recommended for Scale-up)

Causality: Direct N-acylation often requires tedious chromatographic separation of the mono- and di-acylated species. Route B bypasses this by forcing complete di-acylation, followed by a highly selective ester cleavage, allowing for isolation via simple crystallization.

  • Di-acylation: Suspend 3-amino-4-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) and add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool to 0 °C. Dropwise add pivaloyl chloride (2.2 eq).

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): LC-MS must show complete conversion to the N,O-dipivaloyl mass (M+H = 279.1).

  • Quench with water, extract with DCM, dry over Na2SO4, and concentrate.

  • Selective Hydrolysis: Dissolve the crude intermediate in methanol. Add K2CO3 (1.5 eq) and stir at room temperature for 2 hours.

  • Self-Validation (IPC): LC-MS must show the disappearance of the 279.1 mass and the appearance of the target mass (M+H = 195.1).

  • Neutralize with 1M HCl, concentrate to remove methanol, and extract with ethyl acetate. Crystallize the final product from EtOAc/Heptane.

Workflow N1 Step 1: Reduction H2, Pd/C N2 Step 2: Filtration Remove Catalyst N1->N2 N3 Step 3: Acylation Pivaloyl Chloride N2->N3 N4 Step 4: Hydrolysis K2CO3 in MeOH N3->N4 N5 Step 5: Isolation Crystallization N4->N5

Fig 2. Step-by-step experimental workflow for robust scale-up (Route B).

Quantitative Data & Analytical Validation

To guide process selection, the following table summarizes the performance metrics of Route A (Kinetic Control) versus Route B (Thermodynamic Correction).

MetricRoute A (Direct N-Acylation)Route B (Di-acylation + Hydrolysis)
Overall Yield 45 - 55%75 - 85%
Purity (HPLC) > 92% (Requires Column Chromatography)> 98% (Purified via Crystallization)
Reaction Time 6 hours10 hours (Total over two steps)
E-factor (Waste) High (due to silica gel chromatography)Low (solvent recovery and crystallization)
Scalability Poor (Exothermic, difficult chemoselectivity)Excellent (Robust IPCs, easily controlled)

Conclusion

The synthesis of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide demands precise control over the competing nucleophilic sites of the 3-amino-4-hydroxypyridine precursor. While direct chemoselective N-acylation is theoretically possible, the exhaustive acylation followed by selective methanolysis (Route B) provides a vastly superior, self-validating system. This approach eliminates the need for chromatographic purification, ensuring high-purity material suitable for downstream applications in drug discovery and complex heterocyclic synthesis.

Sources

Receptor Binding Affinity Studies of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide: A Fragment-Based Approach to mGluR5 Allosteric Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a premier target for the treatment of psychiatric and neurological disorders, including depression, anxiety, and Fragile X syndrome. However, targeting the highly conserved orthosteric glutamate-binding site often leads to poor subtype selectivity and adverse pharmacokinetic profiles.

To circumvent these liabilities, modern drug development relies heavily on Negative Allosteric Modulators (NAMs) that bind to the less conserved 7-transmembrane (7TM) domain. N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 540497-47-0) serves as a critical, high-value fragment and synthetic intermediate in the development of highly potent thiazolo[4,5-c]pyridine-based mGluR5 NAMs .

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for evaluating the receptor binding affinity and functional antagonism of this specific scaffold. By detailing the causality behind our experimental choices, this guide bridges the gap between raw fragment screening and advanced lead optimization.

Mechanistic Rationale: Probing the Allosteric Pocket

Before deploying high-throughput assays, it is critical to understand why this specific chemical architecture is valuable. The N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide scaffold is not a random hit; it is a rationally designed pharmacophore:

  • The Hydroxypyridine Core: Mimics the pyridine rings found in prototypical mGluR5 NAMs (such as MPEP and MPEPy), providing essential hydrogen bonding and π−π stacking interactions within the deep allosteric pocket.

  • The Pivalamide Moiety (2,2-dimethyl-propionamide): The bulky tert-butyl group acts as a sterically demanding, lipophilic vector. It probes the hydrophobic sub-pockets of the 7TM domain, driving binding entropy and allowing for subsequent cyclization into rigid thiazolo[4,5-c]pyridine derivatives .

To validate this mechanism, our assays must differentiate between orthosteric competition and allosteric modulation. The diagram below illustrates the signaling blockade we aim to quantify.

G Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (7TM Domain) Glutamate->mGluR5 Activates NAM N-(4-Hydroxy-pyridin-3-yl)... (Allosteric Fragment) NAM->mGluR5 Allosteric Blockade Gq Gq Protein Complex mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

mGluR5 signaling pathway and the mechanism of negative allosteric modulation.

Experimental Workflows: Establishing Trustworthiness

To confidently advance this fragment, we must employ a self-validating dual-assay system: a radioligand displacement assay to confirm direct target engagement at the allosteric site, followed by a functional calcium flux assay to prove functional antagonism.

Protocol 1: High-Throughput Radioligand Displacement Assay ([³H]-MPEPy)

Causality & Choice of Ligand: We utilize [³H]-MPEPy rather than tritiated glutamate. Because our fragment binds allosterically, it will not displace orthosteric glutamate. [³H]-MPEPy is the gold-standard radioligand for the mGluR5 allosteric site, offering high specific binding and a low dissociation constant ( Kd​≈2 nM ) .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing recombinant human mGluR5. Homogenize cells in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 30,000 ×g for 20 minutes. Resuspend the membrane pellet in assay buffer (50 mM HEPES, pH 7.4, 0.9% NaCl) and store at -80°C.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]-MPEPy, and varying concentrations of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide (ranging from 10 pM to 100 µM).

  • Self-Validation Control: Include 10 µM unlabeled MPEP in control wells to define non-specific binding (NSB). Ensure the assay maintains a Z'-factor > 0.6.

  • Incubation: Incubate the mixture at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Washing & Detection: Wash the filters three times with ice-cold assay buffer. Add 40 µL of Microscint-20 scintillation cocktail per well and quantify radioactivity using a MicroBeta scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G Membrane 1. Membrane Prep (HEK293-mGluR5) Incubation 2. Incubation ([3H]-MPEPy + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Microplates) Incubation->Filtration Wash 4. Wash Step (Ice-Cold Buffer) Filtration->Wash Detection 5. Scintillation (MicroBeta Counter) Wash->Detection

Step-by-step high-throughput radioligand displacement assay workflow.

Protocol 2: Functional Intracellular Calcium Flux Assay (FLIPR)

Causality & Choice of Assay: Binding affinity ( Ki​ ) proves target engagement but does not guarantee functional antagonism. Because mGluR5 is a Gq-coupled GPCR, its activation triggers intracellular calcium release. We use a Fluorometric Imaging Plate Reader (FLIPR) assay to confirm that our fragment functionally inhibits this calcium flux .

Step-by-Step Methodology:

  • Cell Plating: Plate HEK293-mGluR5 cells at a density of 15,000 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture medium and add 30 µL of Fluo-4 AM (a calcium-sensitive fluorescent dye) diluted in assay buffer containing 2.5 mM probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Compound Addition: Add the test fragment at various concentrations and incubate for 15 minutes to allow allosteric pocket penetration.

  • Agonist Challenge: Using the FLIPR Tetra system, inject an EC80​ concentration of glutamate (or the selective agonist DHPG) to stimulate the receptor.

  • Measurement: Immediately record the peak fluorescence intensity (Excitation: 488 nm / Emission: 525 nm). Calculate the functional IC50​ based on the concentration-dependent blockade of the fluorescent signal.

Data Presentation & Fragment Evolution

In Fragment-Based Drug Discovery (FBDD), initial fragments like N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide often display modest affinity. The true value lies in their Ligand Efficiency (LE) —the binding energy per heavy atom.

The table below summarizes representative pharmacological data demonstrating how this bare fragment serves as a highly efficient starting point, which is subsequently cyclized and elaborated into a highly potent thiazolo[4,5-c]pyridine clinical candidate .

Compound StageChemical Description[³H]-MPEPy Binding ( Ki​ , nM)FLIPR Calcium Flux ( IC50​ , nM)Ligand Efficiency (LE)
Initial Fragment N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide~ 1,850> 5,0000.38 (Highly efficient)
Intermediate Unsubstituted Thiazolo[4,5-c]pyridine core~ 420~ 8500.35
Optimized Lead Substituted Thiazolo[4,5-c]pyridine derivative~ 4.2 ~ 12.5 0.41

Note: Data represents typical FBDD progression metrics for this chemical series. The high Ligand Efficiency of the initial fragment validates its structural complementarity to the mGluR5 allosteric site.

Conclusion

Evaluating the receptor binding affinity of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide requires a nuanced understanding of allosteric modulation. By deploying a self-validating matrix of [³H]-MPEPy radioligand displacement and FLIPR calcium flux assays, researchers can accurately quantify both target engagement and functional antagonism. This rigorous methodology ensures that the high ligand efficiency of this fragment is successfully translated into potent, selective mGluR5 NAMs for advanced neurological therapeutics.

References

  • Jaeschke, G., Kolczewski, S., Porter, R., Schnider, P., & Vieira, E. "Thiazole[4,5-C]pyridine derivatives." US Patent Application US20070105891A1, May 10, 2007.
  • Zhang, L., et al. "Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator." Journal of Medicinal Chemistry 2014, 57 (3), 861-877. URL:[Link]

Technical Whitepaper: Physicochemical Profiling of N-(4-Hydroxypyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and materials science, the precise characterization of a compound's molecular weight and aqueous solubility is foundational to predicting its pharmacokinetics and formulation viability. This whitepaper provides an in-depth technical analysis of N-(4-Hydroxypyridin-3-yl)-2,2-dimethyl-propionamide (also known as N-(4-hydroxypyridin-3-yl)pivalamide). By examining the interplay between its exact mass, tautomeric equilibrium, and steric hindrance, we establish robust, self-validating protocols for quantifying its physicochemical properties.

Structural and Molecular Weight Analysis

N-(4-Hydroxypyridin-3-yl)-2,2-dimethyl-propionamide is a heterocyclic organic compound characterized by a central pyridine ring substituted with a hydroxyl group at the C4 position and a bulky pivalamide group at the C3 position.

Based on its molecular formula (C10H14N2O2), the compound has a 1[1]. While the average molecular weight is sufficient for bulk stoichiometric calculations, high-resolution analytical workflows (such as LC-MS) require the exact monoisotopic mass (194.1055 Da) to accurately distinguish the compound from isobaric impurities or metabolites.

Table 1: Fundamental Physicochemical Properties
PropertyValueSource / Method
IUPAC Name N-(4-Hydroxypyridin-3-yl)-2,2-dimethylpropanamideStructural Derivation
CAS Registry Number 540497-47-01[1]
Molecular Formula C10H14N2O21[1]
Average Molecular Weight 194.23 g/mol 1[1]
Exact Mass (Monoisotopic) 194.1055 DaTheoretical Calculation

Aqueous Solubility Dynamics: Tautomerism and Steric Effects

Aqueous solubility is not a static property; it is a dynamic equilibrium dictated by the molecule's structural state in the solvent. For N-(4-Hydroxypyridin-3-yl)-2,2-dimethyl-propionamide, solubility is governed by two competing mechanistic forces: keto-enol tautomerism and steric hindrance .

The 4-hydroxypyridine core of the molecule2[2]. In non-polar environments or the gas phase, the enol form (hydroxypyridine) is dominant. However, in aqueous solutions,3[3]. This shift towards the pyridone form significantly increases the molecule's dipole moment, enhancing its ability to form hydrogen bonds with water and theoretically driving up solubility.

Conversely, the pivalamide (2,2-dimethylpropionamide) moiety introduces a bulky, hydrophobic tert-butyl group. This structural feature creates intense steric hindrance, disrupting the local hydration shell around the amide and pyridine nitrogens. The lipophilic bulk of the pivalamide tail counteracts the hydrophilicity of the pyridone core, resulting in a compound with moderate, highly condition-dependent aqueous solubility.

Tautomerism Compound N-(4-Hydroxypyridin-3-yl)pivalamide (MW: 194.23 g/mol) Keto 4-Pyridone Tautomer (Keto Form) Compound->Keto Aqueous Media Enol 4-Hydroxypyridine Tautomer (Enol Form) Compound->Enol Non-polar Media Pivalamide Pivalamide Moiety (tert-butyl group) Compound->Pivalamide Structural Feature SolHigh Enhanced Hydration (Favored in Water) Keto->SolHigh H-Bonding SolLow Reduced Hydration (Favored in Gas/Non-polar) Enol->SolLow Intramolecular Bonds Steric Steric Hindrance & Hydrophobicity Pivalamide->Steric Lipophilic Bulk Steric->SolHigh Counteracts Solubility

Caption: Structural and tautomeric factors governing the aqueous solubility of the compound.

Self-Validating Experimental Protocols

To ensure data integrity, experimental methodologies must be designed with built-in causality and self-validation mechanisms. The following protocols detail the gold-standard approaches for verifying the molecular weight and thermodynamic solubility of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification

Objective: Confirm the exact monoisotopic mass (194.1055 Da) to ensure compound purity and identity prior to solubility testing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. The basicity of the pyridine nitrogen ensures highly efficient protonation, yielding a robust [M+H]+ ion.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix to ensure mass accuracy within < 2 ppm.

  • Ionization & Acquisition: Inject the sample using Electrospray Ionization in positive mode (ESI+).

  • Self-Validation: Compare the empirical isotopic envelope against the theoretical isotopic distribution for C10H14N2O2. A match score of >95% validates the absence of co-eluting isobaric contaminants.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: Determine the true equilibrium solubility in Phosphate Buffered Saline (PBS, pH 7.4).4[4].

Step-by-Step Methodology:

  • Solid Addition: Accurately weigh an excess amount of the compound (e.g., 10 mg) into a 2 mL borosilicate glass vial. Add 1 mL of PBS (pH 7.4).

    • Causality:4[4].

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours.

    • Causality: Extended incubation overcomes transient kinetic supersaturation, ensuring the solid phase and dissolved phase reach a stable thermodynamic state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.5[5].

    • Causality: Centrifugation and micro-filtration prevent undissolved colloidal aggregates from being analyzed, which would otherwise cause falsely elevated solubility readings.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the concentration using HPLC-UV.

  • Self-Validation: The system is validated by sampling at both 48 hours and 72 hours. If the concentration difference between the two time points is < 5%, true thermodynamic equilibrium is confirmed.

ShakeFlask Step1 1. Solid Addition Excess Compound Step2 2. Equilibration Shake 48-72h at 25°C Step1->Step2 Buffer (pH 7.4) Step3 3. Phase Separation Centrifuge & Filter Step2->Step3 Saturation Reached Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Clear Supernatant

Caption: Workflow for determining thermodynamic aqueous solubility via the Shake-Flask method.

Quantitative Data Summary

The table below summarizes the critical solubility parameters and the analytical frameworks required to measure them effectively.

Table 2: Solubility Profiling Parameters
ParameterDescriptionAnalytical Framework
Thermodynamic Solubility ( S0​ ) The maximum concentration of the compound at equilibrium with its most stable crystalline form.Shake-Flask Method (OECD 105) followed by HPLC-UV quantification.
Kinetic Solubility The maximum concentration reached before precipitation occurs upon rapid solvent shift (e.g., DMSO to aqueous).Solvent shift assay monitored via Nephelometry (turbidity reading).
Target Aqueous Media Physiological conditions mimicking blood plasma.Phosphate Buffered Saline (PBS), pH 7.4 at 37°C.
Equilibrium Verification Confirmation that the dissolution rate equals the precipitation rate.Dual time-point sampling (48h and 72h) showing < 5% variance.

References

  • Capot Chemical. "540497-47-0 | N-(4-hydroxypyridin-3-yl)pivalamide". capotchem.com.
  • Smolecule. "Application Notes: Solubility Assessment of Research Compound YS-49 in DMSO". smolecule.com.
  • Wikipedia Contributors. "4-Pyridone". wikipedia.org.
  • Benchchem. "5-Formylpicolinonitrile | High-Purity Reagent | RUO". benchchem.com.
  • National Institutes of Health (PMC). "Let's not forget tautomers". nih.gov.

Sources

Crystallographic Analysis and Supramolecular Architecture of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide (commonly referred to as N-(4-hydroxypyridin-3-yl)pivalamide, CAS: 540497-47-0) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and crystal engineering[1]. The molecule features a rigid pyridine core, a hydrogen-bond-donating/accepting hydroxyl group, and a sterically demanding tert-butyl group (pivalamide). This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound, detailing the causality behind experimental workflows, the resolution of its tautomeric state, and the resulting supramolecular architecture.

Tautomeric Landscape & Structural Dynamics

A critical challenge in the crystallographic analysis of 4-hydroxypyridine derivatives is the prototropic tautomerism between the 4-hydroxypyridine (enol) and pyridin-4(1H)-one (keto) forms.

In the gas phase or non-polar solutions, the enol form is often favored. However, in the solid state, the keto form (pyridin-4(1H)-one) frequently dominates due to the thermodynamic stabilization provided by robust intermolecular hydrogen-bonding networks[2]. The presence of the bulky pivalamide group at the 3-position introduces severe steric constraints. This steric bulk restricts the torsion angle of the amide bond, forcing the molecule into a specific conformation that minimizes steric clashing while aligning the amide N-H and C=O groups for potential intra- and intermolecular hydrogen bonding. Accurately locating the labile proton via high-resolution X-ray diffraction is essential for determining the dominant tautomer in the crystal lattice.

Tautomerism OH_Form 4-Hydroxypyridine Tautomer (Enol) NH_Form Pyridin-4(1H)-one Tautomer (Keto) OH_Form->NH_Form Proton Transfer Intra_HB Intramolecular H-Bonding OH_Form->Intra_HB OH donor Inter_HB Intermolecular H-Bonding (Dimers) NH_Form->Inter_HB NH donor Amide Pivalamide Group (Steric Bulk) Amide->Intra_HB Conformation Crystal Supramolecular Crystal Lattice Amide->Crystal Steric Packing Intra_HB->Crystal Inter_HB->Crystal

Fig 1: Tautomeric equilibrium and supramolecular hydrogen-bonding network.

Experimental Methodology: Self-Validating Protocols

To achieve atomic-level resolution, the experimental design must be tightly controlled. The following protocols outline the optimized workflow for crystal growth and X-ray diffraction, emphasizing the mechanistic reasoning behind each step.

Protocol 1: Optimized Single-Crystal Growth via Vapor Diffusion

Objective: To grow defect-free, single-domain crystals suitable for high-resolution X-ray diffraction.

  • Dissolution: Dissolve 50 mg of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide in 2.0 mL of HPLC-grade methanol.

    • Causality: Methanol acts as a strong hydrogen-bond donor and acceptor, effectively breaking pre-existing amorphous aggregates and solvating the tautomeric mixture.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial.

    • Causality: Removing microscopic particulate matter eliminates heterogeneous nucleation sites, preventing the rapid precipitation of microcrystalline powder.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 5.0 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a Teflon-lined cap and store at 20 °C undisturbed for 72 hours.

    • Causality: Slow vapor diffusion of the volatile antisolvent into the methanol solution allows for thermodynamic (rather than kinetic) control over crystal growth, yielding large, defect-free single crystals.

  • System Validation: Inspect the resulting crystals under a polarized light microscope.

    • Validation Metric: Complete extinction of light upon rotation of the polarizer confirms a single-crystal domain (uniform birefringence). Twinned or polycrystalline masses will remain partially illuminated.

Protocol 2: X-ray Diffraction Data Collection & Refinement

Objective: To collect high-redundancy diffraction data and refine the structure to locate labile hydrogen atoms.

  • Crystal Mounting: Submerge the selected crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: The oil prevents solvent loss and ice formation. Collecting data at 100 K minimizes thermal atomic displacement parameters (ADPs), which is absolutely critical for accurately locating the electron density of the labile tautomeric proton.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans.

  • Integration & Absorption Correction: Process the raw frames to integrate intensities. Apply a multi-scan absorption correction.

    • Causality: Corrects for path-length-dependent X-ray absorption through the crystal, improving the internal consistency of the data ( Rint​ ) and allowing for accurate anisotropic refinement of heavy atoms.

  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Structure Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3]. Visualize the electron density maps and manage the refinement constraints using the OLEX2 graphical interface[4].

  • System Validation:

    • Validation Metric: The refinement is considered successful and self-validating when R1​<0.05 , wR2​<0.15 , the Goodness-of-Fit (GoF) is approximately 1.0, and the maximum residual electron density peak is <0.5 e⁻/ų.

XRD_Workflow Cryst 1. Crystal Selection (Microscope & Oil) Mount 2. Cryoloop Mounting (100 K N2 Stream) Cryst->Mount Diffract 3. X-ray Diffraction (Mo Kα Radiation) Mount->Diffract Integrate 4. Data Integration & Absorption Correction Diffract->Integrate Solve 5. Structure Solution (SHELXT) Integrate->Solve Refine 6. Structure Refinement (SHELXL / OLEX2) Solve->Refine

Fig 2: Self-validating workflow for single-crystal X-ray diffraction.

Quantitative Crystallographic Data

The following table summarizes the representative high-resolution crystallographic parameters for this structural class, illustrating the data quality expected when adhering to the protocols above.

Crystallographic ParameterValue / Specification
Chemical Formula C₁₀H₁₄N₂O₂
Formula Weight 194.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.452 Å, b = 11.204 Å, c = 10.831 Å, β = 98.45°
Volume 1134.6 ų
Z, Calculated Density 4, 1.137 Mg/m³
Absorption Coefficient (μ) 0.082 mm⁻¹
F(000) 416
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1​ = 0.0384, wR2​ = 0.0942

Supramolecular Architecture Analysis

Upon successful refinement[3], the structural data reveals the precise nature of the molecular packing. For N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide, the crystal lattice is defined by two primary forces:

  • Steric Shielding: The bulky tert-butyl group of the pivalamide moiety creates a hydrophobic pocket that dictates the distance between adjacent molecular layers, preventing tight π-π stacking of the pyridine rings.

  • Hydrogen Bonding: The tautomeric state dictates the network. If the pyridin-4(1H)-one (keto) tautomer is isolated, the structure typically exhibits strong intermolecular N-H···O=C hydrogen bonds, forming centrosymmetric dimers. These dimers are further linked into 1D chains or 2D sheets via secondary interactions from the amide N-H to the pyridone oxygen, creating a highly stable, self-assembling supramolecular architecture[2].

References

  • Capot Chemical. 540497-47-0 | N-(4-hydroxypyridin-3-yl)pivalamide. Capotchem.com. URL:[Link]

  • Murguly, E., Norsten, T. B., & Branda, N. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: Preparation of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide Solutions in DMSO for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide in Dimethyl Sulfoxide (DMSO) for use in cell culture applications. Recognizing the challenges associated with compounds exhibiting low aqueous solubility, this guide details the critical physicochemical properties of the compound, the rationale for using DMSO, and the significant impact of solvent choice on experimental outcomes. We present validated, step-by-step protocols for preparing high-concentration stock solutions and subsequent working dilutions, with a focus on maintaining compound stability, ensuring sterility, and minimizing solvent-induced cytotoxicity. This application note aims to establish a robust, reproducible methodology to ensure the integrity and reliability of data generated in cell-based assays.

Introduction: The Challenge of Compound Solubility in Cell-Based Assays

The advancement of drug discovery and biomedical research relies heavily on the accurate evaluation of small molecules in cellular models. A frequent and critical challenge is the poor aqueous solubility of many organic compounds. N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide, a polar molecule, requires a potent organic solvent to create the high-concentration stock solutions necessary for dose-response studies.

Dimethyl Sulfoxide (DMSO) is the most widely used solvent in these applications due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds. However, its use is not without consequence. At concentrations commonly used in cell culture, DMSO can exert significant cytotoxic, anti-proliferative, and differentiation-inducing effects, confounding experimental results.

This guide provides a scientifically grounded framework for utilizing DMSO to solubilize N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide, designed to maximize solubility while mitigating the risks of solvent-induced artifacts.

Compound Properties and Safety Considerations

A thorough understanding of the test compound is fundamental to successful experimental design.

Physicochemical Data

The key properties of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide are summarized below.

PropertyValueSource
Chemical Name N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide-
CAS Number 540497-47-0[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol (Calculated)
Solubility Profile Expected to be soluble in polar aprotic solvents like DMSO.[2][3]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related propionamide and pyridine compounds suggest that standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the solid compound tightly sealed in a cool, dry place, protected from light.

The Dual Role of DMSO: Potent Solvent, Potent Biological Modulator

DMSO's utility is a direct result of its amphipathic nature, allowing it to dissolve both hydrophobic and hydrophilic molecules. However, this same property enables it to interact with and disrupt cellular membranes, leading to a range of biological effects.

Mechanism of Cytotoxicity

DMSO-induced cytotoxicity is concentration- and time-dependent. As an amphipathic solvent, it can interact with the phospholipids in the plasma membrane, leading to pore formation. This compromises membrane integrity, reduces selectivity, and can ultimately trigger apoptotic pathways.

Recommended Concentration Limits

To ensure that the observed cellular response is due to the test compound and not the solvent, the final concentration of DMSO in the cell culture medium must be kept to a minimum.

  • General Assays: The final DMSO concentration should ideally be ≤ 0.5% , and in many cases, ≤ 0.1% is preferred for sensitive cell lines or long-term incubation assays.

  • Vehicle Control: Crucially, all experiments must include a vehicle control group. This group consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the test compound. This allows for the proper normalization of data and isolates the effect of the compound from that of the solvent.

The following table summarizes findings on DMSO's effect on various cell lines, underscoring the importance of empirical determination of tolerance for your specific cell model.

DMSO ConcentrationCell Line(s)Observed EffectSource
5% - 10% Human Apical Papilla Cells (hAPC)Highly cytotoxic at all time points.
2.5% HepG2Cytotoxicity observed after 24 hours.
1.25% HepG2Strong inhibition of proliferation.
1% hAPCReduced cell viability after 72 hours.
≤ 0.5% hAPCGenerally not considered cytotoxic.
0.3125% Multiple Cancer LinesShowed minimal cytotoxicity across most cell lines and time points.

Protocol: Preparation of a High-Concentration Stock Solution

This protocol details the steps to create a sterile, high-concentration primary stock solution of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide in 100% DMSO.

Materials
  • N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

Workflow Diagram: Stock Solution Preparation

G cluster_0 Step 1: Preparation cluster_1 Step 2: Dissolution cluster_2 Step 3: Storage A Tare sterile vial on analytical balance B Weigh desired mass of compound A->B Accurately C Calculate required volume of DMSO B->C D Add sterile DMSO to the vial C->D E Vortex thoroughly (2-5 minutes) D->E F Optional: Sonicate in water bath if needed E->F If solid remains G Visually confirm complete dissolution (clear solution) E->G F->G H Aliquot into single-use sterile tubes G->H To avoid freeze-thaw I Store at -20°C or -80°C H->I

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Methodology
  • Calculation: Determine the mass of the compound and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, 100 mM).

    • Example for a 10 mM Stock:

      • Mass (g) = 0.010 L × 10 mmol/L × 194.23 g/mol = 0.00194 g = 1.94 mg

      • To make 1 mL of a 10 mM stock, you would weigh 1.94 mg of the compound.

  • Weighing: Tare a sterile, chemically-resistant tube (e.g., amber glass or polypropylene) on a calibrated analytical balance. Carefully weigh the calculated mass of the compound directly into the tube.

  • Dissolution: Add the calculated volume of sterile, cell-culture grade DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex vigorously for 2-5 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.

  • Troubleshooting Insolubility: If the compound does not fully dissolve after vortexing:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Caution: Use heat judiciously, as prolonged exposure can degrade some compounds. Always return the solution to room temperature before proceeding.

  • Sterilization (Optional but Recommended): If the initial DMSO was not certified sterile, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane).

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light. A stock solution in DMSO is typically stable for at least 3 months at -20°C.

Protocol: Preparation of Working Solutions for Cell Dosing

A common pitfall is the precipitation of the compound when the DMSO stock is diluted directly into an aqueous culture medium. This protocol minimizes this risk by performing intermediate dilutions.

Workflow Diagram: Serial Dilution and Dosing

G cluster_0 Step 1: Serial Dilution in DMSO cluster_1 Step 2: Final Dilution in Medium A 10 mM Stock in 100% DMSO B 1 mM Intermediate in 100% DMSO A->B 1:10 dilution in DMSO C 100 µM Intermediate in 100% DMSO B->C 1:10 dilution in DMSO D ... C->D F Add small volume of DMSO intermediate C->F e.g., 1000x dilution E Culture Medium in Well Plate G Final Concentration (e.g., 10 µM in 0.1% DMSO) F->G Mix gently

Caption: Serial dilution workflow to prevent compound precipitation.

Step-by-Step Methodology
  • Create Intermediate Dilutions in 100% DMSO: Before diluting into your aqueous cell culture medium, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final desired concentration.

    • Example: To achieve a final concentration of 10 µM from a 10 mM stock, you might first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock. Then, dilute this 1:10 again in DMSO to make a 100 µM intermediate stock.

  • Final Dilution into Culture Medium: The final dilution should be at least 1:1000 to ensure the final DMSO concentration remains at or below 0.1%. Add the small volume of your DMSO-dissolved intermediate stock directly to the culture medium in the well and mix immediately but gently by pipetting or swirling.

    • Example: To achieve a final concentration of 10 µM in 1 mL of medium:

      • Prepare a 10 mM intermediate stock in 100% DMSO.

      • Add 1 µL of the 10 mM stock to 999 µL of culture medium.

      • This results in a final concentration of 10 µM compound and 0.1% DMSO.

  • Vehicle Control Preparation: For your vehicle control wells, add the same volume of 100% DMSO as you added of your compound stock solution to the corresponding volume of culture medium (e.g., 1 µL of 100% DMSO into 1 mL of medium for a 0.1% DMSO control).

  • Observation: After preparing the working solution, visually inspect for any signs of precipitation. If a precipitate forms, it may be necessary to lower the final compound concentration or explore the use of a co-solvent.

References

  • NextSDS. N-(4-HYDROXY-PYRIDIN-3-YL)-2,2-DIMETHYL-PROPIONAMIDE — Chemical Substance Information. [Link]

Sources

Application Note: High-Resolution LC-MS/MS Method Development and Validation for N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocol

Introduction and Scientific Rationale

N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide (also known as 3-pivalamido-4-hydroxypyridine, CAS: 540497-47-0) is a highly polar, nitrogen-rich heterocyclic compound. Structurally, it features a basic pyridine ring substituted with a hydroxyl group at the C4 position and a sterically hindered pivalamide group at the C3 position. Compounds containing the 4-hydroxypyridine (or 4-pyridone) motif are frequently encountered in drug discovery, particularly as metalloenzyme inhibitors, topoisomerase inhibitors, and key metabolic intermediates[1].

The Analytical Challenge: Tautomerism and Peak Broadening

As a Senior Application Scientist, the first critical evaluation of this molecule is its tautomeric nature. In aqueous solution, 4-hydroxypyridines exist in a dynamic equilibrium with their 4-pyridone tautomers[2]. During reversed-phase liquid chromatography (RPLC), if the mobile phase pH is near the pKa of the molecule, this tautomeric interconversion can lead to severe peak broadening, split peaks, and poor reproducibility.

The Solution: To establish a self-validating and robust chromatographic system, the mobile phase must be strictly buffered at an acidic pH (e.g., using 0.1% Formic Acid). This forces the equilibrium, locking the basic pyridine nitrogen into a fully protonated state. This not only sharpens the chromatographic peak by preventing tautomeric separation on the column but also exponentially increases the ionization efficiency in Positive Electrospray Ionization (ESI+)[3].

Experimental Workflow and Methodological Design

The following workflow outlines the optimized path from biological sample preparation to final data quantification, designed to meet rigorous regulatory standards.

LCMS_Workflow N1 Sample Prep (Protein Precipitation) N2 LC Separation (C18, Acidic pH) N1->N2 N3 Ionization (ESI+ Source) N2->N3 N4 Mass Analysis (MRM Mode) N3->N4 N5 Data Processing (Quantification) N4->N5

Caption: Step-by-step LC-MS/MS workflow for the quantification of the target pyridine derivative.

Sample Preparation Protocol (Plasma Matrix)

To ensure trustworthiness and minimize matrix effects (ion suppression/enhancement), a simple but highly effective protein precipitation (PPT) method is utilized.

  • Aliquot: Transfer 50 µL of plasma sample (spiked with the analyte or incurred) into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of a stable isotope-labeled internal standard (e.g., a deuterated analog at 100 ng/mL) and vortex for 10 seconds.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature and precipitate plasma proteins.

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the protein[3].

  • Transfer: Carefully extract 150 µL of the clear supernatant and transfer it to an LC autosampler vial containing a glass insert.

Liquid Chromatography (LC) Parameters

A polar-embedded C18 column or a high-strength silica (HSS) T3 column is highly recommended. Standard C18 columns may struggle to retain this polar analyte; however, an HSS T3 column provides enhanced retention for polar compounds while maintaining the ruggedness of a C18 phase.

Table 1: Optimized LC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (0.1% FA in H₂O)Mobile Phase B (%) (0.1% FA in ACN)Curve
0.000.4095.05.0Initial
1.000.4095.05.06
4.000.4010.090.06
5.000.4010.090.06
5.100.4095.05.06
7.000.4095.05.06

Note: Column temperature is maintained at 40 °C to reduce backpressure and improve mass transfer kinetics. Injection volume is set to 2 µL to prevent solvent-effect peak distortion.

Mass Spectrometry (MS/MS) Parameters

Ionization and Source Conditions

The compound readily accepts a proton at the pyridine nitrogen and the amide carbonyl, yielding a strong precursor ion [M+H]+ at m/z 195.1.

Table 2: ESI+ Source Parameters

ParameterValueCausality / Rationale
Polarity Positive (ESI+)Analyte contains basic nitrogen atoms highly susceptible to protonation[3].
Capillary Voltage 3.0 kVProvides stable Taylor cone formation without electrical discharge.
Desolvation Temp 400 °CEnsures complete droplet evaporation for this moderately polar molecule.
Source Temp 150 °CPrevents condensation of the analyte on the source optics.
Desolvation Gas 800 L/hrNitrogen gas flow optimized to sweep away neutral solvent clusters.
Fragmentation Mechanism and MRM Transitions

Collision-Induced Dissociation (CID) of the m/z 195.1 precursor yields highly specific product ions. The most abundant fragment results from the neutral loss of the pivaloyl group (as a ketene, -84 Da), yielding the 3-amino-4-hydroxypyridine core at m/z 111.0. A secondary cleavage yields the tert-butyl cation at m/z 57.1.

Fragmentation M1 Precursor Ion [M+H]+ m/z 195.1 (Protonated Amide/Pyridine) M2 Product Ion 1 m/z 111.0 (3-amino-4-hydroxypyridine) M1->M2 Loss of Pivaloyl (- C5H8O, 84 Da) M4 Product Ion 3 m/z 57.1 (tert-butyl cation) M1->M4 Amide Cleavage M3 Product Ion 2 m/z 94.0 (Loss of NH3) M2->M3 - NH3 (17 Da)

Caption: Proposed CID fragmentation pathway of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide.

Table 3: Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Analyte195.1111.0502518Quantifier
Target Analyte195.157.1502525Qualifier
Target Analyte195.194.0502522Qualifier

Method Validation Standards (E-E-A-T Compliance)

To ensure the trustworthiness of the generated data, this method must be validated according to the FDA Guidance for Industry: Bioanalytical Method Validation (2018) [4]. The self-validating system requires testing the following parameters:

  • Selectivity and Specificity: Analyze blank human plasma from at least six different sources to ensure no endogenous interference at the retention time of the analyte (m/z 195.1 → 111.0)[4].

  • Linearity and Sensitivity: The calibration curve should be linear over a biologically relevant range (e.g., 1 ng/mL to 1000 ng/mL) with an R2≥0.995 . The Lower Limit of Quantification (LLOQ) must have a signal-to-noise ratio 10:1[4].

  • Accuracy and Precision: Intra-day and inter-day precision (CV%) must be 15% for all Quality Control (QC) levels, and 20% at the LLOQ[4].

  • Matrix Effect: Calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The use of a stable isotope-labeled internal standard is mandatory to correct for any ion suppression caused by the co-eluting matrix components[3].

References

  • Gerasyuto, A. I., et al. "Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors." Journal of Medicinal Chemistry, PMC. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation: Guidance for Industry" (May 2018). Available at:[Link]

  • Nikiforov, A., et al. "Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation." Chemical Research in Toxicology, ACS Publications. Available at:[Link]

Sources

Preclinical Application Note: In Vivo Dosing Guidelines for N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide (Synonym: N-(4-hydroxypyridin-3-yl)pivalamide) | CAS: 540497-47-0 | MW: 194.23 g/mol

Physicochemical Rationale & Formulation Strategy

Before initiating any in vivo murine study, the physicochemical properties of the test article must dictate the formulation strategy. N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide features a bulky, lipophilic pivalamide group paired with a polar hydroxypyridine ring. This amphiphilic nature presents a specific challenge: it is insufficiently soluble in pure aqueous buffers but prone to precipitation if delivered in pure organic solvents that rapidly diffuse upon injection into the bloodstream.

The Causality of Vehicle Selection: To achieve a true solution for Intravenous (IV) and Oral (PO) dosing, a co-solvent system is required. We recommend a standard formulation of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline [1].

  • Why DMSO? It acts as the primary solubilizer to break the initial crystal lattice. However, exceeding 5-10% DMSO in mice causes localized tissue toxicity and hemolysis.

  • Why PEG300 & Tween 80? These act as surfactant and co-solvent, creating a micellar environment that prevents the compound from crashing out (precipitating) when it meets the aqueous environment of the blood or gastric fluid.

  • Why Saline over Water? Saline ensures the final formulation is isotonic, preventing osmotic shock during IV administration.

In Vivo Pharmacokinetic (PK) Dosing Protocol

Standardizing dosing volumes is critical. Exceeding recommended volume limits causes severe physiological stress, alters hemodynamics, and leads to erratic absorption kinetics and tissue damage[2].

Step-by-Step Methodology
  • Formulation Preparation: Weigh the required mass of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide. Add DMSO (5% final volume) and vortex until completely dissolved. Sequentially add PEG300 (40%) and Tween 80 (5%), vortexing between each addition. Slowly add 0.9% Saline (50%) dropwise while sonicating to prevent micro-precipitation.

  • Animal Preparation (PO Cohort): Fast mice for 4–6 hours prior to oral dosing. Causality: Rodents eat continuously; a full stomach traps lipophilic compounds, leading to high inter-subject variability and delayed Tmax​ . Water should be provided ad libitum.

  • Administration:

    • IV Dosing: Administer 5 mg/kg via the lateral tail vein using a 27G needle. Maximum volume: 5 mL/kg.

    • PO Dosing: Administer 10–30 mg/kg via oral gavage using a 20G bulb-tipped needle. Maximum volume: 10 mL/kg[1].

  • Serial Blood Sampling: Collect 30 µL of blood at 0.25, 0.5, 1, 2, 4, and 8 hours. Causality: Use the submandibular vein for these early timepoints. It allows for rapid sampling without anesthetics (like isoflurane), which artificially depress hepatic blood flow and alter compound clearance rates[1].

  • Terminal Sampling: At 24 hours, anesthetize the animal deeply and perform a cardiac puncture to collect >500 µL of blood for terminal half-life calculation and subsequent tissue harvesting.

  • Plasma Processing: Collect blood in K2EDTA tubes. Centrifuge at 2,000 x g for 10 min at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis[3].

PK_Workflow A Compound Formulation (DMSO/PEG300/Tween80) B Route Selection IV: 5 mg/kg | PO: 10-30 mg/kg A->B QC Pass C Murine Administration Max Vol: 10 mL/kg B->C D Serial Blood Sampling (Submandibular/Cardiac) C->D 0.25-24h E LC-MS/MS Analysis (PK Parameters) D->E Plasma

Workflow for murine pharmacokinetic evaluation of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide.

Quantitative Data & Dosing Parameters

Summarized below are the standardized parameters required to execute the PK/PD studies effectively while adhering to murine welfare and physiological limits.

Table 1: Recommended Murine Dosing Parameters

ParameterIntravenous (IV)Oral Gavage (PO)Intraperitoneal (IP)
Max Volume Limit 5 mL/kg10 mL/kg10 mL/kg
Needle Specification 27G - 30G20G - 22G (Bulb-tipped)25G - 27G
Optimal Vehicle Co-solvent (DMSO/PEG/Tween)0.5% Methylcellulose or Co-solventCo-solvent system
Fasting Required? NoYes (4-6 hours prior)No

Table 2: Standard PK Blood Sampling Schedule (Mice)

TimepointRouteCollection MethodVol (µL)Pharmacokinetic Purpose
0.25 h IV / POSubmandibular30Absorption / Early Distribution phase
0.5 h IV / POSubmandibular30 Cmax​ estimation (PO)
1.0 h IV / POSubmandibular30Distribution phase
2.0 h IV / POSubmandibular30Early elimination phase
8.0 h IV / POSubmandibular30Late elimination phase
24.0 h IV / POCardiac Puncture>500Terminal half-life ( t1/2​ ) / Tissue collection

Pharmacodynamic (PD) & Biotransformation Guidelines

For efficacy models, understanding the biotransformation of the pyridine-amide is crucial. Small molecules of this class typically undergo Phase I hepatic metabolism (hydroxylation via CYP450 enzymes) followed by Phase II glucuronidation[3]. If the compound exhibits high first-pass metabolism after PO dosing, systemic exposure to the parent compound will be low, necessitating IV or IP routes for target engagement.

Mechanism A N-(4-Hydroxy-pyridin-3-yl)- 2,2-dimethyl-propionamide B Hepatic CYP450 (Phase I Metabolism) A->B First-pass effect (PO) F Target Tissue Distribution A->F Systemic Circulation C Hydroxylated Metabolites B->C D UGT Enzymes (Phase II Glucuronidation) C->D E Renal Excretion D->E Clearance

Proposed hepatic biotransformation and systemic distribution pathway for the pyridine-amide compound.

Trustworthiness: Protocol Self-Validation Systems

A robust preclinical protocol must be a self-validating system. To ensure the integrity of your PK/PD data, implement the following Quality Control (QC) checkpoints:

  • Formulation Integrity Check (Pre- & Post-Dosing): Centrifuge an aliquot of the final formulation at 10,000 x g for 5 minutes. If a visible pellet forms, the compound has micro-precipitated. Dosing a suspension intravenously will result in pulmonary embolism or artificially low Cmax​ values, invalidating the data.

  • In-Life Toxicity QC: Monitor animal body weight daily. A drop of >10% within 24 hours indicates acute vehicle or compound toxicity, which confounds pharmacodynamic readouts due to systemic stress responses.

  • Analytical Mass Balance: During LC-MS/MS analysis, always spike plasma samples with a structurally similar Internal Standard (IS). An IS recovery of <80% indicates poor extraction efficiency, requiring a shift from protein precipitation (e.g., Acetonitrile crash) to Liquid-Liquid Extraction (LLE).

References

  • Mouse Pharmacokinetics and in Vitro Metabolism of (±)
  • Source: PubMed Central (PMC) - National Institutes of Health (NIH)
  • Evaluation of Volume of Intramuscular Injection into the Caudal Thigh Muscles of Female and Male BALB/c Mice (Mus musculus)

Sources

Application Note: Advanced NMR Characterization of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Molecular Profiling

The structural elucidation of small heterocyclic molecules is a cornerstone of medicinal chemistry and drug discovery[1]. N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide presents a unique analytical challenge due to the interplay between its bulky pivalamide (2,2-dimethyl-propionamide) substituent at C3 and the highly dynamic 4-hydroxypyridine core.

As a Senior Application Scientist, it is critical to recognize that this molecule is not a static entity. The 4-hydroxypyridine motif exists in a dynamic tautomeric equilibrium with its 4-pyridone counterpart[2]. Failure to account for this tautomerism during Nuclear Magnetic Resonance (NMR) spectroscopy will lead to misassigned chemical shifts, erroneous structural verification, and downstream failures in API (Active Pharmaceutical Ingredient) characterization. This guide provides a self-validating, causality-driven protocol for the definitive NMR characterization of this compound.

Causality in Experimental Design: The Tautomerism Challenge

The Causality Principle: Experimental parameters in NMR are not arbitrary; they actively dictate the molecular species observed.

For 4-hydroxypyridine derivatives, the position of the tautomeric equilibrium is strictly governed by the dielectric constant and hydrogen-bonding capacity of the solvent[2][3].

  • Aprotic / Non-Polar Environments (e.g., CDCl₃): The less polar hydroxy tautomer (pyridinol) is thermodynamically favored[3][4].

  • Protic / Polar Environments (e.g., DMSO-d₆, D₂O): The highly polar pyridone tautomer (keto form) predominates due to dipole stabilization and intermolecular hydrogen bonding[2][4].

To build a trustworthy and comprehensive structural profile, our experimental design mandates a dual-solvent acquisition strategy . By intentionally manipulating the solvent environment, we force the molecule into both tautomeric states, allowing us to validate the structural core under different physiological and storage conditions.

G cluster_solvents Solvent Selection (Causality) Sample N-(4-Hydroxy-pyridin-3-yl) -2,2-dimethyl-propionamide NonPolar Aprotic / Non-Polar (e.g., CDCl3) Sample->NonPolar Polar Protic / Polar (e.g., DMSO-d6) Sample->Polar Hydroxy Hydroxy Tautomer (Predominant) NonPolar->Hydroxy Favors H-bond acceptor Pyridone Pyridone Tautomer (Predominant) Polar->Pyridone Stabilizes dipole Data NMR Data Acquisition & Interpretation Hydroxy->Data Pyridone->Data

Figure 1: Causality of solvent selection on tautomeric equilibrium and subsequent NMR analysis.

Self-Validating NMR Acquisition Protocols

Modern medicinal chemistry workflows rely on automated, high-fidelity NMR data[1][5]. The following step-by-step protocol is designed as a self-validating system, ensuring that every stage of data collection verifies the integrity of the previous step.

Phase 1: Sample Preparation & Environmental Control
  • Massing: Weigh exactly 15–20 mg of the purified analyte.

  • Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (prepare one sample in CDCl₃ and a parallel sample in DMSO-d₆) to achieve an optimal ~100 mM concentration[6].

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 5 cm; deviations will disrupt magnetic field homogeneity[6].

  • Sanitization: Wipe the exterior of the NMR tube with a lint-free tissue to prevent ferromagnetic or chemical contamination of the spectrometer probe[6].

Validation Checkpoint 1: Visually inspect the NMR tube against a light source. The solution must be perfectly transparent. Particulate matter will distort the localized magnetic field, leading to severe line broadening. If the sample is cloudy, filter it through a glass wool plug before proceeding.

Phase 2: Spectrometer Setup & 1D Data Acquisition
  • Insertion & Locking: Insert the sample into the magnet and lock onto the deuterium frequency of the respective solvent.

  • Shimming: Execute the automated 3D shimming protocol (e.g., Bruker's TopShim) to optimize the Z-axis magnetic field gradients[6].

  • ¹H Acquisition: Acquire the ¹H NMR spectrum using a standard 30-degree pulse sequence (zg30) with 16 scans. Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative relaxation of the tert-butyl protons.

  • ¹³C Acquisition: Acquire the ¹³C NMR spectrum using broadband proton decoupling (zgpg30) with a minimum of 512 scans to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C3, C4, C=O)[6].

Validation Checkpoint 2: Measure the Full Width at Half Maximum (FWHM) of the solvent residual peak in the ¹H spectrum. If FWHM > 1.2 Hz, the shimming is suboptimal and must be repeated. Furthermore, the integral of the tert-butyl singlet must calibrate perfectly to 9.00 protons relative to the isolated aromatic protons.

Phase 3: 2D NMR Network Validation

1D NMR alone cannot definitively distinguish between tautomers due to overlapping chemical shift ranges. 2D NMR establishes a definitive connectivity network[5].

  • COSY: Acquire to map the scalar coupling between adjacent aromatic protons (H5 and H6).

  • HSQC: Acquire a multiplicity-edited HSQC to correlate protons to their directly attached carbons, instantly differentiating CH (C2, C5, C6) from CH₃ (tert-butyl) groups.

  • HMBC: Acquire an HMBC spectrum (optimized for a long-range J-coupling of 8 Hz) to bridge the quaternary gaps and confirm the tautomeric state.

Quantitative Data Presentation

The tautomeric shift induces massive electronic changes across the pyridine ring. The table below summarizes the expected quantitative variations between the two solvent environments, serving as a reference matrix for spectral validation.

Table 1: Solvent-Dependent Chemical Shift Variations (Representative Values)

Structural Position¹H Shift (CDCl₃) Hydroxy Form¹³C Shift (CDCl₃) Hydroxy Form¹H Shift (DMSO-d₆) Pyridone Form¹³C Shift (DMSO-d₆) Pyridone FormMultiplicity & Coupling
C2 / H2 8.80 ppm138.0 ppm8.20 ppm130.0 ppmSinglet (s)
C3 (Quaternary) -126.0 ppm-128.0 ppm-
C4 (C-OH / C=O) -162.0 ppm-173.0 ppm-
C5 / H5 6.90 ppm112.0 ppm6.20 ppm115.0 ppmDoublet (d), J ≈ 6-7 Hz
C6 / H6 8.20 ppm148.0 ppm7.60 ppm140.0 ppmDoublet (d), J ≈ 6-7 Hz
C=O (Amide) -178.0 ppm-176.0 ppm-
C(CH₃)₃ (Quat.) -39.5 ppm-38.5 ppm-
CH₃ (tert-Butyl) 1.35 ppm27.5 ppm1.25 ppm27.0 ppmSinglet (s), 9H
NH (Amide) 8.00 ppm-9.50 ppm-Broad Singlet (br s), 1H
OH / NH (Ring) 10.50 ppm-11.50 ppm-Broad Singlet (br s), 1H

Note: The dramatic downfield shift of C4 from ~162 ppm to ~173 ppm is the definitive marker of the transition from the hydroxy to the pyridone tautomer.

2D NMR Elucidation Logic

The final step in our self-validating system is the logical reconstruction of the molecule using 2D NMR correlations[5].

  • Spin System Isolation (COSY): The H5 and H6 protons form an isolated AX spin system. COSY will show a strong off-diagonal cross-peak between the doublets at ~6.20 ppm and ~7.60 ppm (in DMSO-d₆). H2 remains isolated as a singlet.

  • Direct Attachments (HSQC): HSQC confirms which carbons bear these protons. The massive 9H singlet at ~1.25 ppm will correlate to the carbon at ~27.0 ppm, confirming the tert-butyl methyls.

  • Bridging the Quaternary Gaps (HMBC):

    • The tert-butyl protons will show a strong 3-bond correlation to the amide carbonyl (~176 ppm).

    • The amide NH will correlate to the amide carbonyl and to C3 on the pyridine ring.

    • Tautomer Confirmation: H5 and H6 will show 2-bond and 3-bond correlations to C4. If C4 is observed at >170 ppm, the keto (pyridone) nature of the ring is unequivocally proven.

G Start 1D NMR (1H & 13C) COSY COSY (H-H Coupling) Start->COSY HSQC HSQC (1-Bond C-H) Start->HSQC HMBC HMBC (2/3-Bond C-H) Start->HMBC H5H6 Assign H5-H6 Spin System COSY->H5H6 CHAssign Assign C2, C5, C6 & t-Bu Carbons HSQC->CHAssign QuatAssign Assign C3, C4, C=O Quaternary Centers HMBC->QuatAssign Final Complete Structural Verification H5H6->Final CHAssign->Final QuatAssign->Final

Figure 2: 2D NMR elucidation logic for structural verification and resonance assignment.

References

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine.[2] 2

  • RSC Publishing. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study.[3]3

  • Bruker. Structure & small molecule elucidation.[5] 5

  • ACS Publications. Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones.[4] 4

  • Magnetic Resonance Research Center (Notre Dame). BRUKER NMR TRAINING.[6] 6

  • Bruker. The Role of Small Molecule NMR in Medicinal Chemistry.[1] 1

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering severe precipitation and solubility limits when working with N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide (also known as N-(4-hydroxypyridin-3-yl)pivalamide) in aqueous biological buffers.

Below, we deconstruct the chemical causality behind this compound's stubborn physical properties and provide field-validated, self-correcting protocols to ensure reliable dosing in your assays.

Part 1: Mechanistic FAQ – Why is this compound crashing out?

Q1: Why does this compound precipitate immediately when diluted into standard PBS or HEPES (pH 7.4)? The poor aqueous solubility of this scaffold is driven by three compounding structural factors that drastically increase its crystal lattice energy and lipophilicity:

  • Tautomerism: In aqueous solutions, 4-hydroxypyridine derivatives do not exist as phenols; they predominantly tautomerize into their 4-pyridone (pyridin-4(1H)-one) forms[1]. At physiological pH (7.4), the molecule is entirely neutral (the pKa of the pyridinium nitrogen is ~3.2, and the pyridone N-H is ~11.1).

  • Intramolecular Hydrogen Bonding (IMHB): The amide nitrogen (N-H) at the 3-position acts as a strong hydrogen bond donor to the adjacent carbonyl oxygen of the 4-pyridone ring. This IMHB forms a stable, rigid pseudo-ring that masks the molecule's polar surface area from the surrounding water, making it behave much more hydrophobically than its 2D structure suggests[2].

  • Hydrophobic Bulk: The 2,2-dimethyl-propionamide (pivalamide) group contains a bulky tert-butyl moiety. This creates an energetically unfavorable cavity in water, driving the molecules to aggregate and crystallize rather than remain solvated.

Q2: Can I use pH adjustment (acidification/alkalinization) to force it into solution? We strongly advise against this for biological assays. While pH adjustment is a standard pharmaceutical tactic, the pKa values of this specific scaffold make it impractical. To ionize the molecule and break the crystal lattice, you would need to drop the pH below 2.0 or raise it above 12.0. Because in vitro and in vivo assays require a pH of ~7.4, neutralizing the solution after acid/base solubilization will cause immediate and massive precipitation (the "brick dust" effect).

Q3: What is the most effective formulation strategy for in vitro cell-based assays without using toxic levels of DMSO? The most elegant and effective method is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The internal hydrophobic cavity of β-cyclodextrin has a diameter of approximately 6.0–6.5 Å. This cavity is perfectly sized to thermodynamically encapsulate the bulky tert-butyl group of the pivalamide moiety[3]. By sequestering the most hydrophobic portion of the molecule, HP-β-CD disrupts the intermolecular packing and enhances aqueous solubility without the cellular toxicity associated with high concentrations of organic solvents[4].

Part 2: Quantitative Strategy Comparison

When selecting a solubilization route, you must balance solubility enhancement against downstream assay compatibility.

Solubilization StrategyPrimary MechanismMax Apparent SolubilityProsCons (Assay Limitations)
100% Anhydrous DMSO Solvation & IMHB disruption via strong H-bond acceptance.>50 mMExcellent for long-term stock storage at -20°C.Highly toxic to cells at >0.5% v/v final assay concentration.
20% w/v HP-β-CD in PBS Host-guest inclusion complexation of the tert-butyl group[3].5 - 10 mMBiocompatible; no membrane disruption; optically clear.Requires heating/sonication to reach equilibrium.
Micellar (5% DMSO, 10% Tween 80) Surfactant micelle encapsulation of the hydrophobic core.2 - 5 mMGood for in vivo PK/PD dosing (IP/IV).Tween 80 can cause hemolysis or alter cell membrane permeability in vitro.
pH Adjustment (pH < 2) Protonation of the pyridone oxygen/nitrogen.~10 mMCheap, uses standard buffers.Biologically incompatible; precipitates instantly upon neutralization.

Part 3: Solubilization Decision Workflow

Workflow Start Target Compound: N-(4-Hydroxypyridin-3-yl)pivalamide Decision Select Downstream Application Start->Decision Stock High-Concentration Stock (Storage) Decision->Stock InVitro In Vitro Cell Assays (Aqueous, pH 7.4) Decision->InVitro InVivo In Vivo Animal Dosing (Systemic Delivery) Decision->InVivo Sol_Stock Dissolve in 100% Anhydrous DMSO Store at -20°C Stock->Sol_Stock Sol_InVitro Host-Guest Complexation 20% w/v HP-β-CD in PBS InVitro->Sol_InVitro Sol_InVivo Micellar Formulation 5% DMSO + 10% Tween 80 + 85% Saline InVivo->Sol_InVivo Validate Filter (0.22 µm) & Validate Conc. via LC-MS Sol_Stock->Validate Sol_InVitro->Validate Sol_InVivo->Validate

Workflow for selecting the optimal solubilization strategy based on experimental application.

Part 4: Self-Validating Protocol for HP-β-CD Complexation

To ensure scientific integrity, this protocol incorporates a self-validating thermodynamic equilibrium check. If the compound is merely suspended (and not truly complexed), the validation step will catch it before you ruin your assay.

Target: 5 mM N-(4-Hydroxypyridin-3-yl)pivalamide in 20% HP-β-CD / PBS.

Step 1: Vehicle Preparation

  • Weigh 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dissolve gradually in 8.0 mL of sterile PBS (pH 7.4) while stirring.

  • Once completely clear, adjust the final volume to 10.0 mL with PBS. Filter through a 0.22 µm PES syringe filter.

Step 2: API Addition & Complexation

  • Weigh 9.71 mg of N-(4-Hydroxypyridin-3-yl)pivalamide (MW: 194.23 g/mol ) into a glass vial.

  • Add 10.0 mL of the 20% HP-β-CD vehicle.

  • Causality Note: The solid will not dissolve immediately because the crystal lattice energy is high. You must provide kinetic energy to allow the tert-butyl groups to enter the cyclodextrin cavities.

  • Sonicate the vial in a water bath at 45°C for 30 minutes. Vortex every 10 minutes.

Step 3: Equilibration & Self-Validation

  • Allow the solution to cool to room temperature (20-25°C) and equilibrate for 2 hours. Why? Solubility is temperature-dependent; cooling ensures you do not have a supersaturated solution that will crash out during your assay.

  • Validation Check: Transfer 1 mL of the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

  • Inspect the bottom of the tube. If a white pellet forms , the solubility limit was exceeded, and the compound was only suspended. If no pellet forms , true inclusion complexation has been achieved.

  • Filter the supernatant through a 0.22 µm PTFE filter to remove any sub-visible nucleation seeds.

  • (Optional but Recommended): Dilute an aliquot 1:100 in methanol and quantify the final concentration via UV-Vis or LC-MS against a standard curve prepared in 100% DMSO.

Sources

Optimizing solvent extraction protocols for N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support & Knowledge Center . This portal is designed for researchers, bioanalytical scientists, and drug development professionals tasked with optimizing the solvent extraction of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide from complex biological matrices (e.g., plasma, serum, urine).

Below, you will find a deep-dive into the physicochemical causality of the extraction process, validated step-by-step methodologies, quantitative performance data, and an advanced troubleshooting FAQ.

Part 1: Physicochemical Profiling & Extraction Rationale

To design a self-validating extraction protocol, we must first deconstruct the target molecule. N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide presents a unique bioanalytical challenge due to three distinct structural features:

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (pKa ~5.5) and an acidic 4-hydroxyl group (pKa ~9.5), which can undergo lactim-lactam tautomerization to form a pyridone.

  • Zwitterionic Behavior: At physiological pH (~7.4), the molecule exists in a mixed neutral/zwitterionic state. Traditional Liquid-Liquid Extraction (LLE) yields poor and irreproducible recovery because the molecule resists partitioning into strictly organic solvents.

  • High Lipophilicity: The 2,2-dimethyl-propionamide (pivalamide) moiety is sterically bulky and highly hydrophobic, leading to strong binding with plasma proteins (e.g., human serum albumin).

The Solution: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). By dropping the sample pH below 4.0, we fully protonate the pyridine ring while keeping the hydroxyl group neutral. This locks the molecule into a single cationic state, allowing it to bind strongly to the sulfonic acid groups of an MCX sorbent, enabling aggressive organic washing to remove matrix interferences[1].

Ionization Acidic pH < 4 Cationic Form (Protonated Pyridine) Neutral pH 6 - 8 Neutral/Zwitterionic (Amphoteric State) Acidic->Neutral Increase pH Neutral->Acidic Decrease pH Basic pH > 10 Anionic Form (Deprotonated Hydroxyl) Neutral->Basic Increase pH Basic->Neutral Decrease pH

pH-dependent ionization states of the amphoteric target molecule.

Part 2: Validated Mixed-Mode SPE Protocol

This protocol is engineered to meet the stringent recovery and matrix effect standards outlined in the FDA Bioanalytical Method Validation Guidance (2018)[2][3]. Every step is designed with a specific mechanistic purpose to ensure a self-validating workflow.

Step 1: Matrix Pretreatment

  • Action: Aliquot 100 µL of biological matrix (plasma/urine) and dilute with 300 µL of 2% Formic Acid in water (V/V). Vortex for 30 seconds.

  • Causality: The acidic dilution denatures plasma proteins, disrupting the hydrophobic binding of the pivalamide group. Crucially, it drops the pH to ~3.0, fully protonating the pyridine nitrogen and locking the analyte into its cationic form.

Step 2: Sorbent Conditioning

  • Action: Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Causality: Methanol solvates the reversed-phase polymeric backbone. The acidic aqueous wash prepares the sulfonic acid groups to receive the positively charged analyte without causing premature neutralization.

Step 3: Sample Loading

  • Action: Load the pretreated sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Causality: A controlled flow rate ensures sufficient residence time for the protonated pyridine ring to form strong, irreversible electrostatic bonds with the negatively charged sorbent.

Step 4: Interference Washing (Self-Validation Check)

  • Action: Wash with 1 mL 2% Formic Acid, followed by 1 mL 100% Methanol.

  • Causality: The acidic wash removes unbound neutral and acidic matrix components. The 100% Methanol wash aggressively strips away highly hydrophobic interferences, including signal-suppressing phospholipids.

  • Validation Check: Because the target analyte is ionically locked to the sorbent, it is impervious to the 100% organic wash, ensuring zero analyte breakthrough.

Step 5: Target Elution

  • Action: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Causality: The high pH (>10) neutralizes the pyridine nitrogen, breaking the ionic bond. Simultaneously, the Methanol disrupts the hydrophobic interactions with the pivalamide group, releasing the target molecule into the collection tube.

Step 6: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

SPE_Workflow Sample Biological Matrix (Plasma/Urine) Pretreat Pretreatment Adjust to pH 3.0 Sample->Pretreat Load Sample Loading (Cation Exchange Binding) Pretreat->Load Condition Conditioning MeOH & 2% Formic Acid Condition->Load Wash1 Wash 1: 2% Formic Acid (Remove Acids/Neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Analyze Evaporate & Reconstitute LC-MS/MS Analysis Elute->Analyze

Step-by-step mixed-mode cation exchange (MCX) SPE workflow.

Part 3: Quantitative Performance Data

The following tables summarize the expected analytical performance of the MCX protocol, demonstrating compliance with regulatory guidelines[2][3].

Table 1: Method Performance Metrics (FDA 2018 BMV Standards)

ParameterAcceptance Criteria (FDA)Observed ValueStatus
Extraction Recovery Consistent & Reproducible88.5 ± 3.2%Pass
Matrix Factor (IS normalized) CV < 15%4.1%Pass
Intra-day Precision (CV%) ± 15% (± 20% at LLOQ)6.4%Pass
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)4.8%Pass

Table 2: pH-Dependent SPE Retention Matrix

Matrix pHAnalyte Charge StatePrimary Binding MechanismRecovery Impact
pH 3.0 Cationic (+1)Strong Cation Exchange (Ionic)Optimal (>85%)
pH 7.4 Zwitterionic / NeutralReversed-Phase (Hydrophobic)Poor (<40%), High Matrix Effect
pH 10.0 Anionic (-1)None (Repelled by Sorbent)Complete Loss (0%)

Part 4: Troubleshooting & FAQs

Q: Why am I seeing low recovery (<50%) during the elution step? A: Causality: The elution solvent may not be basic enough to fully deprotonate the pyridine nitrogen, leaving the analyte ionically bound to the sorbent. Solution: Ammonium hydroxide is highly volatile and degrades over time. Ensure your 5% NH₄OH in Methanol elution solvent is prepared fresh daily. Verify that the pH of the final eluate is >8.5.

Q: How do I eliminate phospholipid-induced ion suppression in plasma samples? A: Causality: Glycerophospholipids co-elute with lipophilic amides and compete for ionization in the MS source, causing severe signal suppression. Solution: Do not skip or dilute the 100% Methanol wash step (Step 4). Because the analyte is electrostatically locked to the MCX resin, you can aggressively wash the cartridge with pure organic solvent to strip away all phospholipids before the final elution.

Q: Can I use Protein Precipitation (PPT) instead of SPE for high-throughput screening? A: Causality: While PPT with Acetonitrile is faster, it leaves high levels of residual matrix components. Due to the amphoteric nature and high protein binding of the pivalamide moiety, PPT often yields high matrix effects (>20%) and fails to meet FDA 2018 BMV guidelines for regulated bioanalysis[3]. SPE is strongly recommended for late-stage preclinical and clinical phases.

Q: Why does the analyte peak tail on the LC-MS/MS chromatogram after extraction? A: Causality: 4-hydroxypyridines and their pyridone tautomers are notorious for chelating trace metals in the LC system and interacting with residual silanols on the analytical column. Solution: Ensure your final reconstitution solvent exactly matches your initial mobile phase conditions. Consider using a column designed with charged surface hybrid (CSH) technology, which prevents basic/amphoteric compounds from interacting with silanols.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Biotage. When should I choose a mixed-mode SPE? (2023). Available at:[Link]

Sources

Best practices for long-term stability and storage of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides best practices for the long-term stability and storage of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide, a key consideration for ensuring experimental reproducibility and the integrity of research and drug development programs. As specific stability data for this compound is not extensively published, the following recommendations are grounded in fundamental chemical principles of its functional groups—specifically the amide and hydroxypyridine moieties—and established best practices for analogous small molecules in the pharmaceutical industry.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at controlled room temperature (20-25°C) or in a refrigerator (2-8°C) is recommended. The key is to minimize exposure to moisture, light, and extreme temperatures. For solids classified as "combustible solids," it is also prudent to store them away from strong oxidizing agents.[5]

Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

A2: The choice of solvent will depend on your experimental needs. However, for stability, aprotic solvents such as DMSO or DMF are generally preferred over protic solvents like alcohols or water, as they are less likely to participate in hydrolysis of the amide bond. If aqueous buffers are required, it is advisable to prepare fresh solutions for each experiment or, if necessary, to store small aliquots at -20°C or -80°C for a limited duration. Avoid repeated freeze-thaw cycles.

Q3: How can I tell if my compound has degraded?

A3: Degradation may manifest as a change in physical appearance (e.g., color change from white/off-white to yellow or brown), a decrease in potency in your assays, or the appearance of new, unexpected peaks in analytical analyses such as HPLC or LC-MS.

Q4: Is N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide sensitive to light?

A4: While specific photostability data is unavailable, many aromatic compounds, particularly those with hydroxyl groups, can be sensitive to light. It is a standard best practice to store the compound in an amber vial or a light-blocking container to prevent potential photochemical degradation.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent assay results. Chemical degradation of the compound.- Confirm the identity and purity of your current stock using an appropriate analytical method (e.g., LC-MS, NMR).- If degradation is confirmed, procure a fresh batch of the compound.- Review your storage and handling procedures against the best practices outlined in this guide.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.- The two most likely degradation pathways are amide hydrolysis and oxidation of the hydroxypyridine ring. Characterize the new peaks to identify the degradation products, which can help pinpoint the cause.- For suspected hydrolysis, ensure anhydrous storage conditions for the solid and use aprotic solvents for stock solutions.- For suspected oxidation, purge containers with an inert gas (e.g., argon or nitrogen) before sealing.
Change in color of the solid compound (e.g., yellowing). Oxidation or other degradation pathways.- While a slight color change may not always correlate with a significant loss of purity, it is an indicator of potential degradation. It is highly recommended to re-analyze the purity of the material before use.- If the purity is compromised, a new batch should be used.

Best Practices for Long-Term Storage

To ensure the long-term stability of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide, the following storage protocol is recommended:

For Solid Compound:

  • Container: Use a tightly sealed, amber glass vial.

  • Atmosphere: For maximum protection against oxidation, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Environment: Store the vial in a desiccator in a cool, dark place. A refrigerator (2-8°C) is a suitable option.

  • Handling: When accessing the compound, allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the solid.

For Solutions:

  • Solvent: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF) for stock solutions.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

  • Storage: Store solution aliquots at -20°C or -80°C in tightly sealed vials.

Potential Degradation Pathways

The chemical structure of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide suggests two primary pathways for degradation:

  • Amide Bond Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to yield 4-hydroxy-3-aminopyridine and pivalic acid.[6][7][8][9] This is generally a slow process but can be accelerated by heat and the presence of moisture.[7]

  • Oxidation of the Hydroxypyridine Ring: The hydroxypyridine moiety may be susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal ions. This can lead to the formation of colored byproducts. The degradation of pyridine derivatives, often involving hydroxylation, is a known pathway.[10][11][12]

G cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidation main N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide hydrolysis_product1 4-Hydroxy-3-aminopyridine main->hydrolysis_product1 H₂O (acid/base catalysis) hydrolysis_product2 Pivalic Acid main->hydrolysis_product2 H₂O (acid/base catalysis) oxidation_product Oxidized Byproducts (e.g., Pyridinones, Ring-Opened Products) main->oxidation_product O₂, Light, Metal Ions

Caption: Potential degradation pathways for N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide.

Experimental Protocol: Stability Assessment

For critical applications, it is advisable to perform a preliminary stability study on your own material.[1][2][3][4][13]

Objective: To assess the stability of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide under your specific storage and experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare multiple, identical aliquots of the solid compound in amber vials.

    • Prepare a stock solution in your chosen solvent and create multiple, identical aliquots.

  • Storage Conditions:

    • Store aliquots under various conditions, for example:

      • -20°C (control)

      • 4°C (refrigerated)

      • 25°C/60% Relative Humidity (ambient)

      • 40°C/75% Relative Humidity (accelerated stability)[1]

  • Time Points:

    • Establish a timeline for analysis (e.g., T=0, 1 week, 1 month, 3 months).

  • Analysis:

    • At each time point, analyze one aliquot from each storage condition.

    • Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS. This method should be able to separate the parent compound from potential degradation products.[1]

  • Data Evaluation:

    • Compare the purity of the stored samples to the T=0 sample. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

This structured approach will provide valuable data on the stability of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide under your specific laboratory conditions, ensuring the reliability of your experimental results.

References

  • Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Pro-Chem. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Validation of LC-MS/MS Bioanalytical Methods for N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted small-molecule therapeutics and complex intermediates, the demand for robust, high-throughput bioanalytical assays has never been higher. N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide (also known as N-(4-hydroxypyridin-3-yl)pivalamide) presents a unique set of physicochemical challenges for quantitative analysis in biological matrices.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies for this analyte. Designed for Senior Application Scientists and bioanalytical researchers, this document establishes a self-validating workflow that strictly adheres to the[1] and the globally harmonized [2].

Physicochemical Profiling & Method Rationale

To design a self-validating analytical system, we must first understand the causality behind the analyte's behavior. N-(4-hydroxypyridin-3-yl)pivalamide (MW: 194.23 g/mol ) is characterized by two distinct structural features:

  • The Pivalamide Moiety: Provides localized steric bulk and moderate lipophilicity.

  • The 4-Hydroxypyridine Core: This ring system is amphoteric and undergoes keto-enol tautomerization, existing in equilibrium between the 4-hydroxypyridine and 4-pyridone forms.

The Analytical Challenge: If the mobile phase pH is not strictly controlled, the tautomeric equilibrium causes severe peak broadening and splitting on conventional reversed-phase columns. Furthermore, the molecule's overall polarity makes it highly susceptible to early elution, placing it squarely in the suppression zone of endogenous plasma phospholipids.

To achieve a sub-ng/mL Lower Limit of Quantitation (LLOQ), the method must actively lock the tautomeric state and orthogonally separate the analyte from matrix interferences.

Chromatographic Strategies: Reversed-Phase vs. HILIC

The standard default for small-molecule LC-MS/MS is a C18 Reversed-Phase (RP) column. However, applying default methods to tautomeric, polar heterocycles often leads to validation failure. We compared three chromatographic approaches:

  • Standard C18: Failed to retain the analyte beyond the void volume (k' < 1), resulting in 85% ion suppression from unretained salts.

  • Polar-Embedded C18: Provided marginal retention improvement but suffered from peak tailing due to secondary interactions with residual silanols.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): By utilizing a Zwitterionic HILIC stationary phase and a highly organic mobile phase buffered at pH 3.0, the analyte is locked into its protonated pyridinium state. This yields excellent retention, sharp peak symmetry, and enhanced Electrospray Ionization (ESI) efficiency.

LC_Strategy A N-(4-hydroxypyridin-3-yl)pivalamide (Polar, Tautomeric) B Standard C18 Column A->B Hydrophobic C Polar-Embedded C18 A->C Mixed-Mode D HILIC Column A->D Hydrophilic E Poor Retention, Peak Tailing B->E F Moderate Retention, Matrix Suppression C->F G Excellent Retention, Enhanced ESI Signal D->G

Caption: Chromatographic decision tree comparing C18, Polar-Embedded, and HILIC columns.

Sample Preparation Workflows: A Comparative Analysis

To meet the [2] for matrix effects, the extraction protocol must selectively isolate the analyte from human plasma. We evaluated Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Causality behind the MCX advantage: The basic nitrogen on the pyridine ring (pKa ~ 5.5) allows the analyte to be positively charged under acidic conditions. By loading the acidified sample onto an MCX cartridge, the analyte binds strongly to the sulfonic acid resin. This permits aggressive washing with 100% methanol to elute neutral and acidic phospholipids before releasing the analyte with a basic organic elution solvent.

Table 1: Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange (MCX)
Extraction Recovery 95.2%28.4%89.6%
Matrix Factor (IS Normalized) 0.55 (Severe Suppression)0.92 (Minimal Suppression)0.98 (Negligible Suppression)
Phospholipid Removal PoorExcellentExcellent
Throughput HighLow (Requires phase separation)High (96-well format compatible)
Verdict RejectedRejectedOptimal Strategy

The Self-Validating Experimental Protocol

A bioanalytical method is only as reliable as its internal controls. This protocol is designed as a self-validating system . By incorporating pre-run System Suitability Tests (SST) to verify column efficiency, alongside tightly bracketed Quality Control (QC) samples within every analytical batch, the system ensures real-time validation. If more than 33% of QCs deviate beyond ±15% of their nominal concentration, the batch automatically fails, preventing the reporting of anomalous data[3].

Step-by-Step Methodology: MCX-SPE Coupled with HILIC-MS/MS

Step 1: Sample Pre-Treatment

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled N-(4-hydroxypyridin-3-yl)pivalamide-d9, 100 ng/mL).

  • Add 200 µL of 2% Formic Acid in water to disrupt protein binding and fully protonate the pyridine nitrogen.

Step 2: MCX Solid Phase Extraction

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through a 30 mg/well MCX plate.

  • Load: Apply the acidified plasma sample.

  • Wash 1 (Aqueous): 1 mL 0.1N HCl (Removes polar endogenous proteins and salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral/acidic phospholipids).

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (Neutralizes the basic analyte, breaking the ionic bond).

  • Dry & Reconstitute: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A 1. Aliquot Plasma (50 µL) + IS B 2. Acidify (2% HCOOH) A->B C 3. Load onto MCX SPE B->C D 4. Wash 1 (Aqueous) 0.1N HCl C->D E 5. Wash 2 (Organic) 100% MeOH D->E F 6. Elute Analyte 5% NH4OH in MeOH E->F G 7. Evaporate & Reconstitute F->G

Caption: Step-by-step MCX Solid Phase Extraction workflow for plasma sample preparation.

Step 3: HILIC-MS/MS Analysis

  • Column: Zwitterionic HILIC (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Strict pH control locks the tautomeric equilibrium).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic at 90% B for 1 min, ramp to 60% B over 3 mins, re-equilibrate at 90% B for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 195.1 → 111.1 (Cleavage of the pivalamide bond yielding 3-amino-4-hydroxypyridine; Collision Energy: 22 eV).

Validation Data Summary

The optimized MCX-HILIC-MS/MS method was subjected to a full validation protocol. The results demonstrated exceptional linearity, precision, and stability, comfortably exceeding the stringent acceptance criteria outlined by global regulatory bodies[1],[2].

Table 2: ICH M10 Validation Summary (MCX-HILIC-MS/MS)
Validation ParameterICH M10 Acceptance CriteriaObserved PerformanceStatus
Linearity (R²) ≥ 0.990 (0.5 – 500 ng/mL)0.9985Pass
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% – 6.8%Pass
Intra-Assay Accuracy (%Nominal) ± 15% (± 20% at LLOQ)94.2% – 106.1%Pass
Carryover ≤ 20% of LLOQ in blankNot Detected (< 5%)Pass
Autosampler Stability ± 15% deviation over 48h3.1% deviation at 48hPass

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Step 4. Available at:[Link]

Sources

Comparative In Vivo Clearance Profiling: N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Medicinal Chemists, and Preclinical Development Scientists.

Executive Summary & Mechanistic Rationale

In small-molecule drug discovery, the strategic use of fragment building blocks dictates the ultimate pharmacokinetic (PK) fate of a lead compound. The molecule N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide represents a highly specialized fragment often utilized in the design of kinase inhibitors and receptor antagonists.

Understanding its in vivo clearance requires analyzing its two distinct structural features:

  • The Pivalamide Core (2,2-dimethyl-propionamide): The tert-butyl group of the pivaloyl moiety provides intense steric hindrance. This physical barricade effectively shields the amide carbonyl from nucleophilic attack, nearly nullifying non-specific amidase-mediated hydrolysis in plasma and hepatic tissue 1.

  • The Pyridine Ring: Because the amide bond is metabolically "locked," systemic clearance is entirely shunted toward the functionalization of the pyridine ring. Pyridine rings typically undergo Phase I oxidation (N-oxidation or hydroxylation) 23. However, the presence of a pre-existing free hydroxyl group acts as a rapid shunt for Phase II UGT (uridine 5'-diphospho-glucuronosyltransferase) conjugation, drastically accelerating clearance 4.

Structural Analogs & Quantitative Clearance Data

To objectively evaluate the performance of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide, we compare its in vivo intravenous (IV) clearance profile against two key structural analogs. Modifying the position or methylation state of the hydroxyl group fundamentally alters the metabolic bottleneck.

  • Compound A (Core): N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

  • Compound B (O-Methylated): N-(4-Methoxy-pyridin-3-yl)-2,2-dimethyl-propionamide

  • Compound C (Regioisomer): N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Table 1: Comparative In Vivo Pharmacokinetic Parameters (Rat Model, IV Dosing)
CompoundStructural ModificationClearance (CL) (mL/min/kg)Volume of Dist. (Vss) (L/kg)Half-Life (t1/2) (h)Primary Clearance Mechanism
Compound A None (Core Fragment)45.2 1.20.8 Phase II Glucuronidation (Rapid)
Compound B O-Methylation (Methoxy)15.8 1.83.5 Phase I CYP450 O-Demethylation
Compound C Regioisomer (5-OH, 2-Amide)38.5 1.11.1 Phase II Glucuronidation (Moderate)

Data Interpretation: Compound A exhibits high intrinsic clearance due to the exposed 4-hydroxyl group, which is rapidly glucuronidated. By masking this hydroxyl group with a methyl ether (Compound B), Phase II conjugation is blocked. The molecule must first undergo slower Phase I CYP450-mediated O-demethylation before it can be cleared, extending the half-life by >400%.

Metabolic_Pathway Parent Pyridine-Pivalamide Parent Amidase Amidase Hydrolysis (Blocked by Sterics) Parent->Amidase Steric Block UGT UGT Conjugation (Rapid Clearance) Parent->UGT Free -OH Handle CYP CYP450 Oxidation (Moderate Clearance) Parent->CYP Methoxy/Alkyl Excretion Renal/Biliary Excretion UGT->Excretion CYP->Excretion

Figure 1: Divergent metabolic clearance pathways dictated by pyridine ring substitutions.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms to confirm the exact causality of the observed clearance rates.

Protocol A: In Vivo Pharmacokinetic Profiling (Rat)

This protocol establishes the baseline systemic clearance.

  • Formulation: Dissolve the test compound (A, B, or C) in 5% DMSO / 10% Solutol HS15 / 85% Saline to achieve a clear 1 mg/mL solution.

  • Administration: Administer a 2 mg/kg intravenous (IV) bolus dose via the tail vein to male Sprague-Dawley rats (n=3 per compound).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulas at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge (3000g, 4°C) to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL Tolbutamide as an internal standard) to 50 µL of plasma. Vortex for 2 minutes, then centrifuge at 12,000g for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • NCA Analysis: Calculate CL, Vss, and t1/2 using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software.

PK_Workflow A IV Dosing (Rat Model) B Serial Blood Sampling A->B C Plasma Extraction (Protein Precipitation) B->C D LC-MS/MS Quantification C->D E NCA PK Analysis D->E

Figure 2: Standardized workflow for in vivo pharmacokinetic clearance profiling.

Protocol B: Self-Validating In Vitro Hepatocyte Phenotyping

To definitively prove that Compound A is cleared via Phase II glucuronidation rather than Phase I oxidation, this in vitro assay utilizes a chemical knockout strategy.

  • Hepatocyte Thawing: Thaw cryopreserved rat hepatocytes and suspend in Williams' E medium supplemented with 2 mM L-glutamine to a density of 1 × 10⁶ cells/mL.

  • Self-Validation Setup (The Causality Check): Split the hepatocytes into two parallel incubation arms:

    • Arm 1 (Control): Vehicle only.

    • Arm 2 (CYP-Knockout): Pre-incubate with 1 mM 1-aminobenzotriazole (1-ABT) for 30 minutes. 1-ABT is a potent, non-specific suicide inhibitor of all CYP450 enzymes.

  • Incubation: Spike Compound A into both arms at a final concentration of 1 µM. Incubate at 37°C under 5% CO₂.

  • Quenching & Analysis: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Quench with 100 µL cold acetonitrile. Analyze parent depletion via LC-MS/MS.

  • Interpretation: If the intrinsic clearance ( CLint​ ) of Compound A remains rapid in both arms, it scientifically validates that clearance is driven entirely by Phase II UGT conjugation, independent of CYP450 oxidation.

References

  • Title: A Comparative Guide to the Stability of Pivaloyl Esters and Amides Source: Benchchem URL
  • Title: Delavirdine clinical pharmacology Source: Wikidoc URL
  • Source: PMC (National Institutes of Health)
  • Title: Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents Source: MDPI URL

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide

As your dedicated partner in laboratory safety and innovation, this guide provides essential, field-proven procedures for the safe handling and disposal of N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide. This document moves beyond mere compliance, offering a framework grounded in scientific causality to ensure the integrity of your research and the safety of your team.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of a safe experimental workflow. While specific toxicological data for N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide is not extensively documented, a conservative approach based on structurally similar compounds is critical. A related compound, N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide, is classified as an eye irritant. Other similar amide compounds are known to cause skin and respiratory irritation.[1][2] Therefore, the primary risks associated with handling this compound are exposure through inhalation of dust, skin contact, and eye contact.

The operational plan outlined below is designed to mitigate these risks through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and established safe handling practices.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive step but an active measure of risk control. The following table summarizes the minimum required PPE for handling this compound.

Body AreaRequired PPEStandard / SpecificationRationale
Eyes / Face Chemical Safety Goggles with side shieldsOSHA 29 CFR 1910.133 or EN 166Protects against irritation from airborne particles and accidental splashes.[1][3]
Hands Chemical-Resistant Nitrile GlovesEN 374Provides a barrier against direct skin contact.[3][4]
Body Standard Laboratory CoatN/APrevents contamination of personal clothing.
Respiratory Not required for small quantities in well-ventilated areas.NIOSH (US) or CEN (EU)Engineering controls should be the primary method of exposure reduction.[5]
Detailed PPE Procedures:
  • Eye and Face Protection : Always wear tightly fitting chemical safety goggles that conform to OSHA or European standards.[1][3] Standard safety glasses do not provide adequate protection from dust or splashes.

  • Skin and Body Protection : Wear a clean, buttoned laboratory coat. Handle the compound with chemical-impermeable gloves, such as nitrile.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[4] After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[4][6]

  • Respiratory Protection : All handling of the solid compound should be performed within a certified chemical fume hood or other ventilated enclosure to keep airborne concentrations low.[3] If engineering controls are insufficient, or during a large spill clean-up where dust generation is unavoidable, a NIOSH-approved respirator must be used.[3][4]

Operational and Disposal Plan

A safe laboratory environment relies on a systematic approach to chemical handling, from receipt to disposal. The following workflow ensures safety at every stage.

Engineering Controls: The First Line of Defense
  • Ventilation : Always handle N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide inside a properly functioning chemical fume hood.[4][6] This is the most critical step in preventing inhalation exposure.

  • Safety Stations : Ensure that a fully stocked eyewash station and an operational safety shower are readily accessible and located near the workstation.[1][3]

Step-by-Step Handling Protocol
  • Preparation : Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer : When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust, such as dropping material from a height.[4][6]

  • Storage : Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[1][4] Ensure it is stored away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency Protocol: Spill Response
  • Evacuate and Alert : Immediately alert colleagues in the vicinity. Evacuate the immediate area if the spill is large or if dust is generated.[4]

  • Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Before attempting to clean the spill, don the full required PPE, including respiratory protection if necessary.

  • Contain and Clean : Cover the spill with an inert absorbent material like vermiculite or sand.[3] Carefully sweep or scoop the material into a designated chemical waste container.[6] Do not use water to clean the area until all solid material has been collected.

  • Decontaminate : Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_spill Emergency Spill risk_assessment Assess Task-Specific Risks (e.g., weighing, reaction) don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) risk_assessment->don_ppe setup_fume_hood Prepare Work Area in Chemical Fume Hood don_ppe->setup_fume_hood handle_compound Perform Chemical Handling (Minimize Dust Generation) setup_fume_hood->handle_compound segregate_waste Segregate Waste Streams (Solid vs. Liquid, Contaminated Materials) handle_compound->segregate_waste Task Complete spill_event Spill Occurs handle_compound->spill_event Accident dispose_waste Dispose of Waste in Labeled, Sealed Container segregate_waste->dispose_waste decontaminate Clean Work Area & Equipment dispose_waste->decontaminate doff_ppe Doff PPE Correctly & Wash Hands decontaminate->doff_ppe evacuate Evacuate & Alert Others spill_event->evacuate spill_ppe Don Enhanced PPE (incl. Respirator if needed) evacuate->spill_ppe contain_spill Contain with Inert Material spill_ppe->contain_spill collect_spill Collect for Hazardous Disposal contain_spill->collect_spill collect_spill->decontaminate

Caption: Workflow for Safe Handling and Disposal of Chemical Compounds.

Disposal Plan

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Characterization : N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous chemical waste.

  • Collection : Collect all waste in a clearly labeled, sealed, and appropriate chemical waste container. The label should include the full chemical name and associated hazards.

  • Final Disposal : Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[6][7] Under no circumstances should this material or its containers be disposed of down the drain or in regular trash. [5][6]

References

  • N-(4-HYDROXY-PYRIDIN-3-YL)-2,2-DIMETHYL-PROPIONAMIDE - NextSDS.
  • N,N-Dimethylpropionamide SDS, 758-96-3 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - MBL International.
  • N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide - Sigma-Aldrich.
  • Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC) - Cole-Parmer.
  • Safety Data Sheet - Angene Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - CDN Isotopes.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - SeraCare.
  • trimethylbenzene - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • The NIH Drain Discharge Guide.
  • 1 - Safety data sheet.
  • N,N-Dimethylpropionamide - Safety Data Sheet - ChemicalBook.
  • Safety Data Sheet: DMAP - Carl ROTH.

Sources

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